(2-Bromo-4,6-difluorophenyl)boronic acid
Overview
Description
(2-Bromo-4,6-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. It is a boronic acid derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (2-Bromo-4,6-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds, including those with high enantioselectivity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those used in the production of organic optoelectronic materials, liquid crystal display materials, and organometallic complexes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . Furthermore, the efficacy of the Suzuki-Miyaura coupling reaction can be influenced by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
(2-Bromo-4,6-difluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium center . This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable tool in synthetic chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with specific enzymes and proteins. For example, boronic acids are known to inhibit serine proteases, which play a critical role in cell signaling pathways and gene expression . By inhibiting these enzymes, this compound may affect cellular metabolism and other essential cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to interact with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes. It is essential to carefully control the dosage of this compound in experimental settings to avoid these adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of new carbon-carbon bonds . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution within cells is essential for its effectiveness in biochemical reactions and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4,6-difluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,6-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4,6-difluorophenyl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic acid: Lacks the bromine atom, making it less reactive in certain coupling reactions.
2,6-Difluorophenylboronic acid: Similar structure but with different fluorine atom positions, affecting its reactivity and selectivity in reactions.
4-Bromo-2,6-difluorophenylboronic acid: Similar structure but with different bromine and fluorine atom positions, influencing its chemical properties.
Uniqueness
(2-Bromo-4,6-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules with precise structural requirements .
Properties
IUPAC Name |
(2-bromo-4,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLFROUJDNFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673884 | |
Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315339-48-0 | |
Record name | Boronic acid, B-(2-bromo-4,6-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-4,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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